![molecular formula C8H14ClNO B1378095 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1384428-60-7](/img/structure/B1378095.png)
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
Overview
Description
3-Azabicyclo[3.1.1]heptanes are a class of compounds that have been studied for their potential use in medicinal chemistry . They are considered promising building blocks for further selective derivatization .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes has been achieved through the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .
Molecular Structure Analysis
3-Azabicyclo[3.1.1]heptanes have a unique structure that allows them to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involving 3-azabicyclo[3.1.1]heptanes are still under investigation. Current research has focused on their synthesis and potential use in drug discovery .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.1]heptanes depend on their specific structure and substituents . More specific information would require a detailed analysis of the particular compound .
Scientific Research Applications
Antiviral Medications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus . PF-07321332 is an oral medication used for the treatment of COVID-19 .
Efficient Synthesis
An innovative approach has been developed for the more efficient synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. This approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .
Bioisosteres
3-Azabicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors, a similar distance between substituents, and similar physicochemical properties .
Drug Development
The core of 3-Azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
General Scalable Approach
A general scalable approach to 3-azabicyclo[3.1.1]heptanes has been presented. This approach has been used to synthesize, characterize, and incorporate them into the structure of the antihistamine drug Rupatidine .
Heteroatom-Substituted Bicycloalkanes
There is an interest in heteroatom-substituted bicycloalkanes. Systems with a nitrogen atom added to bicyclo[3.1.1]heptanes could, in theory, be considered as saturated analogues of pyridine .
Safety and Hazards
properties
IUPAC Name |
3-ethyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-9-4-6-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJOKIQUIDYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC(C1)C2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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